![molecular formula C14H13ClO2 B6379930 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261955-10-5](/img/structure/B6379930.png)
4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%
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Overview
Description
4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is a synthetic compound used in the field of scientific research. It is a versatile compound that can be used for a variety of purposes, including synthesis and analysis of other compounds, as well as in biochemical and physiological studies.
Scientific Research Applications
4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is a versatile compound that can be used for a variety of scientific research applications. It can be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In addition, it can be used as a reagent in biochemical and physiological studies, such as enzyme inhibition assays and receptor binding assays.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is not well understood. However, it is believed to interact with proteins and other molecules in the cell. It is thought to inhibit the activity of certain enzymes and to bind to certain receptors, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, depend on the concentration and duration of exposure. At low concentrations, it has been shown to inhibit the activity of certain enzymes and to bind to certain receptors. At higher concentrations, it can have a variety of effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of inflammatory responses.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, has several advantages in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a versatile compound that can be used for a variety of scientific research applications. However, there are some limitations to its use. It is a relatively toxic compound, and it can cause skin and eye irritation. In addition, it can be degraded by light and heat, so it must be stored and handled carefully.
Future Directions
There are several potential future directions for 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%. One possible direction is to develop more efficient and cost-effective methods for its synthesis and purification. In addition, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Finally, it could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is a relatively simple process. It involves the reaction of 4-chloro-5-methylphenol with chloroacetyl chloride in the presence of an acid catalyst. The resulting product is then purified using a column chromatography technique. The purity of the final product is typically greater than 95%.
properties
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-5-11(7-12(15)6-9)10-3-4-13(16)14(8-10)17-2/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPJVSYJAPUXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685599 |
Source
|
Record name | 3'-Chloro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261955-10-5 |
Source
|
Record name | 3'-Chloro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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